N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Overview
Description
N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 395.12813423 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Therapeutic Effects and Structure-Activity Relationships
Analgesic Properties and Capsaicinoid Analogues
N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, closely related to the specified compound, has been studied for its crystal structure and potential analgesic properties as part of the capsaicinoid family, suggesting a direction for the development of novel pain management therapies (N. Park, I. Park, J. C. Lee, & Y. B. Kim, 1995).
Green Synthesis of Azo Disperse Dyes
The hydrogenation process for converting related acetamide compounds into valuable intermediates for azo disperse dyes showcases the compound's relevance in sustainable chemical synthesis processes, highlighting its utility beyond pharmaceuticals (Zhang Qun-feng, 2008).
Pharmaceutical Industry Insights
Pyridazino(4,5-b)indole-1-acetamide compounds, related to the specified molecule, have been discussed for their diverse therapeutic activities, including cardiac, nephrotropic, and neuroprotective effects. This underlines the broad spectrum of potential medical applications and the significance of structural modifications on biological activity (Dr.Valentin Habernickel, 2002).
Synthesis and Chemical Properties
Versatile Reagents for Synthesis
Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, related to the compound of interest, illustrates the compound's role in the synthesis of N-alkylacetamides and carbamates, highlighting its importance in creating various pharmaceutical and natural products (Takeo Sakai et al., 2022).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-13(26)14-4-3-5-15(10-14)23-20(27)12-25-21(28)9-8-19(24-25)17-7-6-16(29-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZEKJKLWLMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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